molecular formula C7H5F2N3S B1301389 4,6-Difluoro-2-hydrazino-1,3-benzothiazole CAS No. 872696-11-2

4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Cat. No. B1301389
CAS RN: 872696-11-2
M. Wt: 201.2 g/mol
InChI Key: LAENBFICDUZEPJ-UHFFFAOYSA-N
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Description

The compound 4,6-Difluoro-2-hydrazino-1,3-benzothiazole is a fluorinated heterocyclic compound that is likely to possess unique chemical properties due to the presence of fluorine atoms and the hydrazino functional group. While the specific compound is not directly mentioned in the provided papers, the general class of fluorinated heterocycles is of significant interest in the field of medicinal chemistry and materials science due to their enhanced stability, lipophilicity, and potential biological activity.

Synthesis Analysis

The synthesis of fluorinated heterocycles, such as benzothiazolines, can be efficiently achieved using gallium(III) triflate as a catalyst under mild conditions, leading to high yields and purity . This suggests that a similar approach could potentially be applied to the synthesis of this compound, with the expectation that the introduction of fluorine atoms would favor the formation of the desired five-membered heterocycle.

Molecular Structure Analysis

Fluorine atoms have a significant impact on the molecular structure of heterocyclic compounds. They are highly electronegative, which can influence the electronic distribution within the molecule and potentially stabilize certain conformations over others. The presence of fluorine is known to favor the formation of five-membered heterocycles , which is relevant to the structure of this compound.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can vary significantly depending on the position and number of fluorine atoms. For instance, the reactivities of di- and tetrafluoro-substituted benzoyl chlorides and benzoyl isothiocyanates in cyclocondensations have been compared, leading to the synthesis of fluorinated quinazolines and 1,3-benzothiazines . This indicates that the difluoro substitution pattern could influence the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into heterocyclic compounds generally affects their physical and chemical properties, such as lipophilicity, acidity/basicity, and thermal stability. The specific effects on this compound would need to be empirically determined, but it is reasonable to infer that the compound would exhibit properties consistent with other fluorinated heterocycles, such as increased stability and altered reactivity .

Scientific Research Applications

Synthesis of Functionalized Compounds

4,6-Difluoro-2-hydrazino-1,3-benzothiazole serves as a precursor in the synthesis of a variety of functionalized compounds. For instance, its reaction with isatin and some carbohydrates under both conventional and ultrasound methods has been studied. These reactions produce derivatives with potential antimicrobial and antiviral activities, showcasing the versatility of this compound in synthesizing biologically active compounds. Better yields and shorter reaction times are achieved using ultrasound irradiation, indicating its efficiency in facilitating chemical transformations (Badahdah, Hamid, & Noureddin, 2015).

Structural and Conformational Studies

The compound has also been utilized in studies focusing on the structural and conformational aspects of hydrazones derived from it. These studies reveal insights into the molecular conformations and intermolecular hydrogen bonding, which are crucial for understanding the chemical behavior and potential applications of these molecules. Such research highlights the importance of this compound derivatives in materials science and molecular engineering (Lindgren et al., 2013).

Novel Synthesis Routes

Furthermore, novel synthesis routes involving this compound have been developed for the preparation of complex heterocyclic compounds. These synthetic strategies open up new pathways for the creation of molecules with potential therapeutic applications, demonstrating the compound's role in advancing synthetic organic chemistry (Kapratwar, Baheti, & Kuberkar, 2005).

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of derivatives synthesized from this compound have been explored. These studies contribute to the search for new therapeutic agents against infectious diseases. The compound's utility in generating new structures with biological activity emphasizes its potential in drug discovery and development processes (Sathe, Jaychandran, Jagtap, & Sreenivasa, 2010).

properties

IUPAC Name

(4,6-difluoro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAENBFICDUZEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365943
Record name 4,6-Difluoro-2-hydrazino-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872696-11-2
Record name 4,6-Difluoro-2-hydrazinylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872696-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-2-hydrazino-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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